N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
説明
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative featuring a benzamide core linked to a 5-ethyl-1,3,4-thiadiazole ring via a sulfamoylphenyl group. Its structural uniqueness lies in the ethyl substitution on the thiadiazole ring, which influences electronic properties, solubility, and binding interactions compared to analogs with different substituents.
特性
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-15-19-20-17(25-15)21-26(23,24)14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXDXDJYMYXHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
合成経路と反応条件
WAY-115654の合成には、重要な中間体の生成とその後の特定の条件下での反応を含む複数のステップが含まれます。
工業生産方法
WAY-115654の工業生産は、高純度と一貫性を確保するために標準化されたプロトコルに従います。 この化合物は、しばしばジメチルスルホキシド(DMSO)中で10mMなどの溶液として調製され、安定性を維持するために低温で保管されます .
化学反応の分析
科学研究への応用
WAY-115654は、以下を含む幅広い科学研究への応用があります。
化学: さまざまな化学反応や研究における試薬として使用されます。
生物学: 生物系への影響、特に電位依存性ナトリウムチャネルの阻害における役割について調査されています。
医学: 鎮痛や神経疾患など、潜在的な治療用途について検討されています。
科学的研究の応用
WAY-115654 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems, particularly its role in inhibiting voltage-gated sodium channels.
Medicine: Explored for its potential therapeutic applications, including pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
WAY-115654は、電位依存性ナトリウムチャネルを阻害することでその効果を発揮します。この阻害は、細胞膜を横切るナトリウムイオンの正常な流れを妨げ、細胞の電気的活動を影響を与えます。 この機構に関与する分子標的と経路には、WAY-115654がナトリウムチャネル上の特定の部位に結合し、それらを不活性化することが含まれます .
類似化合物との比較
The following sections compare the target compound with structurally related derivatives, focusing on molecular features, synthesis, and biological activities.
Structural Analogs with Modified Thiadiazole Substituents
Variations in the thiadiazole ring substituents significantly alter physicochemical and biological properties.
Key Observations :
- Ethyl vs.
- Benzylthio vs. Ethyl : Benzylthio derivatives exhibit strong kinase inhibition, suggesting that bulkier substituents on thiadiazole enhance target binding .
Analogs with Modified Benzamide or Sulfamoyl Groups
Substituents on the benzamide or sulfamoyl moiety influence electronic properties and bioactivity.
Key Observations :
生物活性
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄N₄O₃S₂
- Molecular Weight : 326.395 g/mol
- CAS Number : 1037-51-0
The compound features a thiadiazole ring, which is known for its pharmacological properties. The structural configuration allows for interactions with various biological targets, making it a subject of interest in drug development.
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide exhibits several mechanisms of action:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives targeting EGFR and HER-2 have demonstrated significant inhibition of kinase activity in breast and lung cancer cell lines .
- Cytotoxic Activity : The compound has shown cytotoxic effects against various cancer cell lines, including HEK293 (human embryonic kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) cells. This suggests a potential for use in anticancer therapies.
- Antioxidant Properties : Some studies indicate that related thiadiazole derivatives possess antioxidant and free radical scavenging activities, which could contribute to their therapeutic effects by reducing oxidative stress in cells.
Anticancer Properties
Research has highlighted the anticancer potential of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide. A study demonstrated that compounds with similar structures inhibited cell growth in breast cancer cell lines (MCF-7 and SK-BR-3) while sparing healthy cells (MCF-10A) from significant toxicity .
Antimicrobial Activity
The compound's thiadiazole moiety contributes to its antimicrobial properties. Studies suggest that modifications at the 5-position of the thiadiazole ring can enhance or diminish antimicrobial activity, indicating a structure–activity relationship that could guide further development .
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide?
The synthesis typically involves a multi-step approach:
Thiadiazole Core Formation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to form the sulfamoyl intermediate .
Coupling Reaction : The sulfamoyl intermediate is coupled with 4-phenoxybenzamide under controlled conditions (e.g., polar aprotic solvents like DMF, 60–80°C) .
Purification : Techniques such as column chromatography or recrystallization ensure ≥95% purity. Microwave-assisted synthesis can improve yields (e.g., 89% vs. 84% for conventional methods) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity of the thiadiazole, sulfamoyl, and benzamide moieties .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>98% by area normalization) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 480.6 for [M+H]⁺) .
- X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .
Q. What biological activities have been reported for this compound?
- Antimicrobial : Inhibits bacterial growth (MIC: 2–8 µg/mL against S. aureus) via sulfamoyl group-mediated disruption of folate synthesis .
- Anticancer : Induces apoptosis in cancer cell lines (IC₅₀: 12.5 µM in HeLa) by interfering with DNA replication; the thiadiazole ring acts as a pyrimidine bioisostere .
Advanced Research Questions
Q. How does the ethyl substituent on the thiadiazole ring influence bioactivity compared to methyl or phenyl analogs?
The ethyl group balances lipophilicity and steric effects, enhancing membrane permeability while avoiding excessive hydrophobicity. Key SAR insights:
| Substituent | LogP | IC₅₀ (HeLa) | Solubility (mg/mL) |
|---|---|---|---|
| Ethyl | 2.8 | 12.5 µM | 0.45 |
| Methyl | 2.3 | 25.0 µM | 0.78 |
| Phenyl | 3.5 | 8.7 µM | 0.12 |
| Ethyl derivatives exhibit optimal activity-solubility profiles, making them preferable for in vivo studies . |
Q. What computational strategies are used to study target interactions?
- Molecular Docking : Predicts binding to DNA topoisomerase II (PDB: 1ZXM) with a docking score of −9.2 kcal/mol, suggesting competitive inhibition at the ATP-binding site .
- Molecular Dynamics (MD) Simulations : Reveal stable interactions (>90% occupancy) between the sulfamoyl group and Arg503 residue over 100 ns trajectories .
- QSAR Modeling : Identifies electronegative substituents on the benzamide ring as critical for potency (r² = 0.87 for IC₅₀ prediction) .
Q. How can contradictory data in biological assays be resolved?
Discrepancies often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the sulfamoyl group, affecting membrane permeability .
- Cell Line Heterogeneity : HeLa (cervical cancer) vs. MCF-7 (breast cancer) may express differing levels of target enzymes .
Mitigation : Standardize protocols (e.g., RPMI-1640 media, 10% FBS) and validate results across ≥3 independent replicates.
Q. What strategies optimize crystallization for structural analysis?
- Solvent Screening : Use mixed solvents (e.g., DMSO:EtOH 1:3) to improve crystal morphology .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for X-ray diffraction .
- Data Collection : High-resolution (≤1.5 Å) synchrotron radiation resolves electron density maps for the ethyl-thiadiazole moiety .
Q. How is metabolic stability evaluated in preclinical studies?
- Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL, NADPH 1 mM); t₁/₂ = 45 min suggests moderate hepatic clearance .
- CYP450 Inhibition : IC₅₀ > 50 µM for CYP3A4 indicates low drug-drug interaction risk .
- Metabolite ID : LC-MS/MS detects hydroxylated derivatives (m/z 496.6) as primary metabolites .
Q. Key Notes for Experimental Design
- Control Experiments : Include sulfamoyl-free analogs to isolate the contribution of the thiadiazole ring .
- Counterion Effects : Use sodium or potassium salts to improve aqueous solubility during in vivo dosing .
- Batch Reproducibility : Validate synthetic yields (±5%) and purity (RSD < 2%) across ≥3 batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
